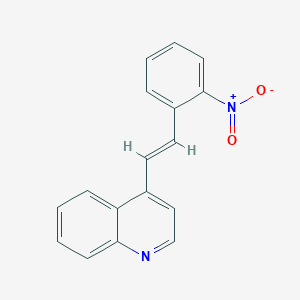
4-(2-{2-Nitrophenyl}vinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{2-Nitrophenyl}vinyl)quinoline, also known as NVP-QBE-572, is a chemical compound that belongs to the quinoline family. It is a synthetic molecule that has been extensively studied for its potential in scientific research applications.
Wirkmechanismus
The mechanism of action of 4-(2-{2-Nitrophenyl}vinyl)quinoline is not fully understood. However, it is believed to act by inhibiting various cellular pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-(2-{2-Nitrophenyl}vinyl)quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to have anti-microbial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-{2-Nitrophenyl}vinyl)quinoline in lab experiments is its potential as a therapeutic agent for cancer and inflammation. It has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 4-(2-{2-Nitrophenyl}vinyl)quinoline. One direction is to further investigate its mechanism of action and cellular pathways involved in its anti-cancer and anti-inflammatory properties. Another direction is to explore its potential as an anti-microbial agent and its activity against various bacteria and fungi. In addition, further research is needed to determine its potential toxicity and safety for use in clinical settings. Finally, research on its potential use in combination therapy with other anti-cancer or anti-inflammatory agents may also be explored.
Conclusion:
In conclusion, 4-(2-{2-Nitrophenyl}vinyl)quinoline is a synthetic molecule that has been extensively studied for its potential in scientific research applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for further research. However, its potential toxicity and safety for use in clinical settings need to be further investigated. Further research on its mechanism of action and potential use in combination therapy may also be explored.
Synthesemethoden
The synthesis of 4-(2-{2-Nitrophenyl}vinyl)quinoline involves the condensation of 2-nitrostyrene with 2-aminobenzophenone in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
4-(2-{2-Nitrophenyl}vinyl)quinoline has been extensively studied for its potential in scientific research applications. It has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as an anti-microbial agent and has been shown to have activity against various bacteria and fungi.
Eigenschaften
Produktname |
4-(2-{2-Nitrophenyl}vinyl)quinoline |
|---|---|
Molekularformel |
C17H12N2O2 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
4-[(E)-2-(2-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-8-4-1-5-14(17)10-9-13-11-12-18-16-7-3-2-6-15(13)16/h1-12H/b10-9+ |
InChI-Schlüssel |
JCTWQKKUUAMKTM-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261406.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B261407.png)
![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)
![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)
![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)